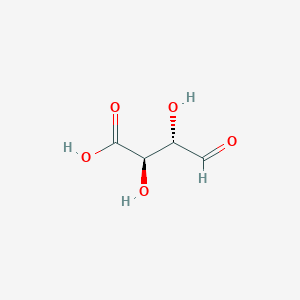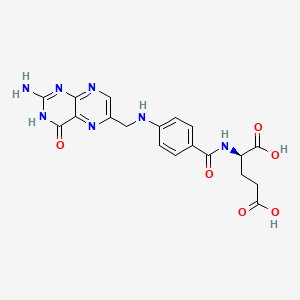
N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate 5'-(4-Methylbenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate 5’-(4-Methylbenzenesulfonate)” is an intermediate in the synthesis of Gemcitabine metabolites . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides .
Molecular Structure Analysis
The molecular formula of this compound is C30H25F2N3O8S . The molecular weight is 625.6 . Unfortunately, the specific molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
This compound appears as a brown solid . It is soluble in DCM and Ethyl Acetate .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate 5'-(4-Methylbenzenesulfonate) involves the protection of the hydroxyl group at the 3' position of the deoxyribose ring, followed by the selective benzylation of the 5' hydroxyl group. The cytidine base is then selectively deaminated and the resulting uridine derivative is reacted with benzoyl chloride to form the benzoylated product. Finally, the 2',2'-difluoro group is introduced to the nucleoside using a fluorinating agent, followed by the benzoation of the 3' hydroxyl group and sulfonation of the 5' hydroxyl group.", "Starting Materials": [ "Cytidine", "Benzoyl chloride", "4-Methylbenzenesulfonyl chloride", "2,2-difluoro-1,1,3,3-tetraisopropyldisiloxane", "Triethylamine", "Sodium bicarbonate", "Methanol", "Chloroform", "Acetonitrile", "Dimethylformamide", "Pyridine", "Diisopropylethylamine" ], "Reaction": [ "1. Protection of 3' hydroxyl group of cytidine with 2,2-dimethoxypropane in the presence of triethylamine and methanol.", "2. Benzylation of 5' hydroxyl group with benzyl chloride in the presence of sodium bicarbonate and dimethylformamide.", "3. Deamination of cytidine base with sodium nitrite in the presence of acetic acid.", "4. Reaction of resulting uridine derivative with benzoyl chloride in the presence of pyridine to form N-benzoyluridine.", "5. Introduction of 2',2'-difluoro group to N-benzoyluridine using 2,2-difluoro-1,1,3,3-tetraisopropyldisiloxane and diisopropylethylamine in chloroform.", "6. Benzoation of 3' hydroxyl group with benzoyl chloride in the presence of pyridine.", "7. Sulfonation of 5' hydroxyl group with 4-methylbenzenesulfonyl chloride in the presence of triethylamine and acetonitrile.", "8. Purification of the final product using column chromatography." ] } | |
Número CAS |
1151528-38-9 |
Nombre del producto |
N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate 5'-(4-Methylbenzenesulfonate) |
Fórmula molecular |
C₃₀H₂₅F₂N₃O₈S |
Peso molecular |
625.6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid](/img/structure/B1141416.png)



![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)

